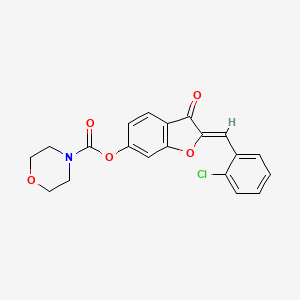

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO5/c21-16-4-2-1-3-13(16)11-18-19(23)15-6-5-14(12-17(15)27-18)26-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDDVEOVAQMSGN-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Cl)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Cl)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure that includes a benzofuran moiety and a morpholine ring. Its chemical formula is , and it has a molecular weight of approximately 363.81 g/mol. The presence of the chlorobenzylidene group is significant for its biological interactions.

Research indicates that this compound may exert its effects through the following mechanisms:

- GSK-3β Inhibition : One of the primary targets for this compound is Glycogen Synthase Kinase 3 Beta (GSK-3β), an enzyme implicated in several pathological conditions including Alzheimer's disease and cancer. In vitro studies have demonstrated that this compound acts as a potent inhibitor of GSK-3β with an IC50 value reported at approximately 1.6 μM .

- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Similar compounds have shown significant inhibition of PARP, which plays a crucial role in DNA repair mechanisms. The inhibition of PARP activity can lead to increased cytotoxicity in cancer cells, particularly those with BRCA mutations .

Biological Activity and Efficacy

The biological activity of this compound has been assessed through various studies:

Table 1: Summary of Biological Activities

| Activity | Target | IC50 Value | Cell Line/Model |

|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 1.6 μM | Neuroblastoma N2a cells |

| PARP Inhibition | PARP | 0.718 - 0.079 μM | BRCA-deficient DT40 cells |

| Cytotoxicity | Cancer cells | Varies | Various cancer cell lines |

Case Studies and Research Findings

- Neuroblastoma Study : A study investigating the effects of this compound on neuroblastoma cells showed that treatment with 12.5 μM resulted in significant increases in phosphorylated GSK-3β levels, indicating effective inhibition .

- PARP Inhibition Studies : Research on related compounds demonstrated that modifications to the benzylidene moiety can enhance the inhibitory potency against PARP, highlighting the importance of structural variations in optimizing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: (2Z)-2-(2,3-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-Chlorobenzenesulfonate (CAS: 929372-76-9)

This compound shares the Z-configuration and benzofuran core with the target molecule but differs in substituents (Table 1).

Table 1: Structural and Molecular Comparison

| Parameter | Target Compound | Analog (CAS: 929372-76-9) |

|---|---|---|

| Benzylidene Substituents | 2-chloro | 2,3-dimethoxy |

| 6-Position Functional Group | Morpholine-4-carboxylate | 4-Chlorobenzenesulfonate |

| Molecular Formula | Not reported | C23H17ClO7S |

| Molecular Weight | Not reported | 472.9 g/mol |

| CAS Number | Not available | 929372-76-9 |

Key Differences and Implications:

This difference may influence intermolecular interactions, such as hydrogen bonding or π-stacking . The morpholine-4-carboxylate ester in the target compound introduces a tertiary amine, which could improve water solubility compared to the sulfonate group in the analog. Sulfonates typically exhibit high solubility due to their ionic nature, but morpholine derivatives may offer better membrane permeability in biological systems .

Functional Group Impact on Bioactivity :

- The 4-chlorobenzenesulfonate group in the analog may confer stronger binding to hydrophobic pockets in proteins, whereas the morpholine carboxylate could enhance interactions with polar residues. Such distinctions are critical in drug design for target selectivity .

Structural Characterization Methods :

- Crystallographic tools like SHELX and ORTEP-3 are widely used to resolve Z/E configurations and molecular conformations in benzofuran derivatives. These programs enable precise determination of stereochemistry and intermolecular interactions, which are vital for structure-activity relationship studies .

Preparation Methods

Rhodium-Catalyzed C–H Activation

Rhodium complexes (e.g., CpRh) enable direct functionalization of benzofuran precursors via C–H alkenylation, though yields for chlorinated substrates are moderate (30–50%).

Electrochemical Synthesis

An emerging method employs Pt electrodes to mediate cyclization between phenols and diselenides, but scalability remains unproven for complex derivatives.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 6-hydroxybenzofuran-3-one with 2-chlorobenzaldehyde under reflux in ethanol to form the (Z)-benzylidene intermediate .

- Step 2 : Esterification with morpholine-4-carbonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Optimization : Microwave-assisted synthesis (100–120°C, 30 min) improves yield (75–85%) compared to traditional reflux (12 h, 60–70% yield) .

- Critical Parameters : Solvent polarity (e.g., DCM vs. THF), stoichiometric ratios (1:1.2 for benzaldehyde:benzofuran), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (Z)-configuration via coupling constants (J = 12–14 Hz for benzylidene protons) and carbonyl resonance at δ 170–175 ppm .

- Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 413.0824) validates molecular formula (C₂₁H₁₅ClNO₅) .

- HPLC-PDA : Purity assessment (>98%) using a C18 column (ACN:H₂O, 70:30, 1 mL/min) with UV detection at 254 nm .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- In vitro enzyme inhibition : Screen against COX-2 or kinases (IC₅₀ determination) using fluorogenic substrates .

- Antimicrobial testing : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictory data on reaction yields or bioactivity be resolved?

- Methodological Answer :

- Yield Discrepancies : Replicate reactions under controlled conditions (e.g., moisture-free DCM) and analyze by TLC/HPLC to identify side products (e.g., hydrolyzed esters) .

- Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., tamoxifen for cytotoxicity) .

Q. What mechanistic hypotheses explain the compound’s biological activity?

- Methodological Answer :

- Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) to identify interactions with the morpholine carboxylate group and hydrophobic pockets .

- ROS Scavenging : Quantify reactive oxygen species (ROS) in treated cells using DCFH-DA fluorescence to link antioxidant activity to cytotoxicity .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

- Substituent Modifications : Compare analogs with varying substituents (Table 1) :

| Substituent (R) | Bioactivity (IC₅₀, μM) |

|---|---|

| 2-Cl (target compound) | COX-2: 1.2 ± 0.3 |

| 4-F (analog) | COX-2: 3.8 ± 0.5 |

| 3-OCH₃ (analog) | COX-2: >10 |

- Key Insight : Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition by stabilizing ligand-receptor interactions .

Q. What strategies ensure stability during formulation or biological assays?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9) with HPLC monitoring. The compound degrades rapidly at pH > 8 due to ester hydrolysis .

- Light Sensitivity : Store in amber vials under argon; UV-vis spectroscopy tracks photodegradation (λmax shift from 290 nm to 320 nm) .

Q. How can computational modeling predict metabolic pathways?

- Methodological Answer :

- In silico Tools : Use SwissADME to predict CYP450 metabolism (major: CYP3A4-mediated demethylation) .

- Metabolite Identification : Incubate with liver microsomes (HLM) and analyze by LC-QTOF-MS for hydroxylated or glucuronidated products .

Data Analysis and Validation

Q. How to validate analytical methods for quantifying the compound in complex matrices?

- Methodological Answer :

Q. What experimental designs test synergistic effects with other therapeutic agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.